(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid
CAS No.: 2377608-88-1
Cat. No.: VC5003982
Molecular Formula: C7H6BClO4
Molecular Weight: 200.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2377608-88-1 |
|---|---|
| Molecular Formula | C7H6BClO4 |
| Molecular Weight | 200.38 |
| IUPAC Name | (6-chloro-1,3-benzodioxol-5-yl)boronic acid |
| Standard InChI | InChI=1S/C7H6BClO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,10-11H,3H2 |
| Standard InChI Key | QNZQIXCZUTZVOO-UHFFFAOYSA-N |
| SMILES | B(C1=CC2=C(C=C1Cl)OCO2)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, C₇H₆BClO₄, reflects a benzodioxol ring system substituted with chlorine at the 6-position and a boronic acid group at the 5-position. The benzodioxol moiety (a fused benzene ring with two adjacent oxygen atoms) contributes to electron-rich aromaticity, while the boronic acid (–B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions .
Key structural features:
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XLogP3-AA (predicted): 2.3 (indicating moderate lipophilicity).
Synthetic Methodologies
Direct Borylation Strategies
The synthesis of (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid likely follows established borylation protocols for aromatic systems. A plausible route involves:
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Halogenation: Introduction of chlorine via electrophilic substitution on 2H-1,3-benzodioxol-5-yl precursors.
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Miyaura Borylation: Palladium-catalyzed coupling of a chlorinated benzodioxol intermediate with bis(pinacolato)diboron (B₂pin₂) .
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: KOAc or Na₂CO₃.
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Solvent: Dioxane or DMF at 80–100°C.
Alternative Routes from literature
Search result describes analogous syntheses for 2-chloro-4-methoxyphenylboronic acid (CAS 219735-99-6), which shares structural motifs with the target compound. Key steps include:
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Suzuki coupling: E.g., reaction of 2-bromo-5-formylthiazole with 2-chloro-4-methoxyphenylboronic acid using Pd(PPh₃)₄ and NaHCO₃ in dioxane/water .
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Work-up: Purification via liquid-liquid extraction and chromatography, yielding intermediates for further functionalization .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound participates in Pd-mediated couplings to form biaryl systems. For example:
General reaction scheme:
Case study from literature :
A related boronic acid (2-chloro-4-methoxyphenylboronic acid) was coupled with 2-bromo-5-formylthiazole under Pd catalysis to yield a thiazole-benzene hybrid, later transformed into α,β-unsaturated esters via Horner-Wadsworth-Emmons reactions .
Pharmaceutical Intermediates
The benzodioxol group is prevalent in bioactive molecules due to its metabolic stability and ability to engage in π-π stacking. Potential applications include:
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Kinase inhibitors: Boronic acids are known to target proteasomes and serine hydrolases.
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Antimicrobial agents: Hybrid structures combining benzodioxol and heterocycles (e.g., thiazoles) show broad-spectrum activity .
| Supplier | Location | Purity |
|---|---|---|
| Jilin Chinese Academy of Sciences-yanshen Technology | China | >95% |
| Nanjing Shizhou Biology Technology Co., Ltd | China | >98% |
| Zhuhai Aobokai Biomedical Technology Co., Ltd | China | >97% |
Cost and Availability
Current market prices range from $120–$180/g (research-grade quantities), reflecting specialized synthesis requirements. Scalability remains limited due to niche demand.
Challenges and Future Directions
Stability Considerations
Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Strategies to enhance stability include:
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Trifluoroborate salts: Conversion to potassium trifluoroborate derivatives.
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Lyophilization: Storage under inert atmosphere at –20°C.
Unresolved Research Questions
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Toxicity profile: No published data on acute or chronic exposure risks.
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Catalytic applications: Potential use in asymmetric catalysis remains unexplored.
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